tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a piperidine ring
Preparation Methods
The synthesis of tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate include:
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
tert-Butyl carbamate: A simpler compound that lacks the piperidine ring but shares the tert-butyl carbamate functional group.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[[(3R,4R)-3-hydroxypiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-12-7-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1 |
InChI Key |
RWHWQYHAAZNWAO-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNCC1O |
Origin of Product |
United States |
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